Montmorillonite

Catalog No.
S925117
CAS No.
1318-93-0
M.F
Al2H2O12Si4
M. Wt
360.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Montmorillonite

CAS Number

1318-93-0

Product Name

Montmorillonite

IUPAC Name

dialuminum;dioxosilane;oxygen(2-);hydrate

Molecular Formula

Al2H2O12Si4

Molecular Weight

360.31 g/mol

InChI

InChI=1S/2Al.4O2Si.H2O.3O/c;;4*1-3-2;;;;/h;;;;;;1H2;;;/q2*+3;;;;;;3*-2

InChI Key

GUJOJGAPFQRJSV-UHFFFAOYSA-N

SMILES

O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3]

Synonyms

1090B; 1095B; AMS; AMS (mineral); Alabama Blue Clay; Albagen 4439; Amcol A;Amcol B; Amcol L; Amcol V; Aquaset; Arcillite; BP 188; BP 188 (mineral); BP Colloidal Clay; BPS 2003; BPW 009 ;BPW 009-10 ;BPW 009-3; BPW 015-10; Bedelix; Ben-A-Gel; Ben-A-Ge

Canonical SMILES

O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3]

Environmental Remediation

One of the most widely explored applications of montmorillonite in scientific research lies in environmental remediation. Its high adsorption capacity allows it to effectively remove various pollutants from contaminated water and soil. Studies have shown its potential in:

  • Removing heavy metals: Montmorillonite's charged surfaces can bind to positively charged heavy metal ions, such as lead, cadmium, and arsenic, facilitating their removal from aqueous solutions [].
  • Adsorbing organic pollutants: The layered structure of montmorillonite can trap organic pollutants like pesticides and pharmaceuticals, preventing their further spread in the environment [].

Drug Delivery Systems

Due to its ability to interact with various molecules and controlled release properties, montmorillonite holds promise in the development of novel drug delivery systems. Research explores its potential in:

  • Enhancing drug solubility: Montmorillonite can improve the solubility of poorly soluble drugs, leading to increased bioavailability and therapeutic efficacy [].
  • Controlled drug release: The swelling behavior of montmorillonite allows for sustained and controlled release of drugs over a prolonged period, potentially improving patient compliance and reducing side effects [].

Nanotechnology and Material Science

The unique properties of montmorillonite at the nanoscale have opened doors for its exploration in various nanotechnology and material science applications. Research focuses on:

  • Reinforcing composites: When incorporated into polymers, montmorillonite nanoparticles can enhance the mechanical properties of composite materials, leading to improved strength and durability [].
  • Developing functional materials: The ability of montmorillonite to interact with specific molecules makes it a promising candidate for developing sensors, catalysts, and other functional materials with tailored properties [].

Montmorillonite is a naturally occurring clay mineral belonging to the smectite group, characterized by its unique layered structure. Its chemical formula can be represented as (Na,Ca)0.33(Al,Mg)2(Si4O10)(OH)2nH2O(Na,Ca)_{0.33}(Al,Mg)_2(Si_4O_{10})(OH)_2\cdot nH_2O, indicating that it consists of hydrated sodium calcium aluminum magnesium silicate. The mineral is named after Montmorillon, France, where it was first identified. Montmorillonite features a 2:1 layer structure, comprising two tetrahedral sheets of silica sandwiching a central octahedral sheet of alumina. This arrangement allows for significant cation exchange capacity and swelling properties when in contact with water, making it a versatile material in various applications .

Montmorillonite's unique structure and properties make it valuable in several research applications. Here are some key mechanisms:

  • Adsorption

    Montmorillonite has a high cation exchange capacity (CEC), meaning it can adsorb and release various positively charged ions (cations) from its surroundings []. This property is crucial in environmental research for studies on pollutant remediation. For example, montmorillonite can be used to remove heavy metals from contaminated soil or water.

  • Catalysis

    The layered structure and presence of metal cations make montmorillonite a potential catalyst for various chemical reactions. Research is ongoing to explore its use in processes like cracking reactions in petroleum refining.

  • Rheological modification

    Montmorillonite suspensions can significantly increase the viscosity of fluids []. This property is valuable in drilling mud formulations, where it helps to suspend drilled solids and cool the drill bit [].

.
  • Environmental Remediation: Effective in adsorbing pollutants from water and soil, including heavy metals and organic contaminants.
  • Pharmaceuticals: Incorporated into formulations for gastrointestinal health due to its adsorptive properties.
  • Construction: Used as an additive in cement and concrete for improving durability and workability .
  • Montmorillonite has shown potential biological activity, particularly in the context of gastrointestinal health. It may provide protective effects on the digestive tract mucosa, acting as an adsorbent for toxins and pathogens. Studies have indicated that montmorillonite can bind heavy metals and other harmful substances, thereby reducing their bioavailability and toxicity . Its use in pharmaceuticals has been explored due to these properties.

    Montmorillonite can be synthesized through various methods:

    • Natural Weathering: It forms from the alteration of volcanic ash or other aluminosilicate minerals over extended periods.
    • Hydrothermal Synthesis: Involves the treatment of aluminosilicate precursors under high temperature and pressure conditions.
    • Sol-Gel Process: A method where a colloidal solution transitions into a solid gel phase, allowing for controlled synthesis of montmorillonite with specific properties .

    Research on montmorillonite interactions has focused on its ability to adsorb various cations and organic molecules. Studies have demonstrated that cationic surfactants are strongly adsorbed onto montmorillonite surfaces through ionic bonding mechanisms. This property is crucial for applications in environmental science and materials engineering, where controlling the adsorption characteristics can enhance performance .

    Montmorillonite shares similarities with several other clay minerals but possesses unique characteristics that distinguish it:

    CompoundChemical FormulaUnique Features
    Bentonite(Na,Ca)(Al,Mg)2(Si4O10)(OH)2·nH2OHigh swelling capacity; often used in drilling fluids.
    KaoliniteAl2Si2O5(OH)4Non-swelling; used primarily in ceramics and paper.
    IlliteKAl2(Si3Al)O10(OH)2·H2OLess swelling than montmorillonite; common in sedimentary rocks.
    Saponite(Na,Ca)(Mg,Fe)3Si4O10(OH)2·nH2OSimilar structure but different cation composition; used in cosmetics.

    Montmorillonite's high cation exchange capacity, significant swelling ability, and catalytic properties make it particularly valuable compared to these similar compounds .

    Taxonomic Position within Smectite Group

    Montmorillonite occupies a fundamental position within the smectite group of clay minerals, representing the dioctahedral subgroup of these 2:1 phyllosilicates [1] [5]. The mineral belongs to the broader classification of phyllosilicates, specifically categorized under the Dana classification system as class 71.03.01a.02, which designates phyllosilicate sheets of six-membered rings with 2:1 clays in the dioctahedral smectite group [2] [28]. Under the Strunz classification system, montmorillonite is classified as 9.EC.40, indicating its position within silicates as phyllosilicates with mica sheets composed of tetrahedral and octahedral nets [28].

    The smectite group encompasses minerals characterized by a 2:1 layer structure with a layer charge of approximately -0.2 to -0.6 per formula unit [5]. Montmorillonite is distinguished within this group as a dioctahedral smectite, where the octahedral sheet contains predominantly trivalent cations such as aluminum, with approximately two-thirds of the octahedral sites occupied [1] [5]. The general chemical formula for montmorillonite is (Na,Ca)₀.₃₃(Al,Mg)₂(Si₄O₁₀)(OH)₂·nH₂O, reflecting its variable hydration state and cation composition [1] [3].

    The taxonomic classification of montmorillonite within the smectite group is further refined by its charge characteristics, where greater than 50% of the octahedral charge originates from isomorphous substitution of magnesium for aluminum in the central alumina plane [1]. This distinguishes it from beidellite, another member of the smectite group, which exhibits greater than 50% tetrahedral charge from aluminum substitution for silicon in the silica sheet [1]. The montmorillonite-beidellite series represents a continuous solid solution with varying charge distributions between octahedral and tetrahedral layers [29].

    Taxonomic HierarchyClassification
    Major ClassSilicates [28]
    ClassPhyllosilicate sheets of six-membered rings [28]
    Type2:1 clays [28]
    GroupSmectite group (Dioctahedral) [28]
    Dana Code71.03.01a.02 [28]
    Strunz Code9.EC.40 [28]

    Crystallographic Relationship to Other Phyllosilicates

    Montmorillonite exhibits a characteristic 2:1 phyllosilicate structure, distinguishing it fundamentally from 1:1 phyllosilicates through its crystallographic arrangement [12] [15]. The crystal structure consists of two tetrahedral sheets of silica sandwiching a central octahedral sheet of alumina, creating a sandwich-like layered structure [1] [6]. This 2:1 arrangement places montmorillonite in the same structural category as other phyllosilicates including illite, vermiculite, and the mica group minerals [13] [15].

    The tetrahedral sheets in montmorillonite are composed of silicon-oxygen tetrahedra arranged in hexagonal networks, where three of the four oxygen atoms in each tetrahedron are shared with adjacent tetrahedra [8] [9]. The fourth oxygen, termed the apical oxygen, points toward the octahedral sheet and participates in the linkage between tetrahedral and octahedral layers [8] [12]. The octahedral sheet exhibits a gibbsite-like structure where aluminum and magnesium cations occupy octahedral coordination sites surrounded by oxygen atoms from the tetrahedral sheets and hydroxyl groups [8] [12].

    The crystallographic relationship between montmorillonite and other phyllosilicates is fundamentally determined by the layer stacking sequence and interlayer bonding mechanisms [10] [11]. Unlike micas, which exhibit strong interlayer bonding through potassium ions, montmorillonite displays weak van der Waals forces between layers, allowing for significant expansion and contraction with hydration [1] [15]. This expandable nature distinguishes montmorillonite from non-expandable phyllosilicates such as kaolinite and chlorite [13] [19].

    The monoclinic crystal system of montmorillonite, with space group C2/m, reflects the asymmetric arrangement of its layered structure [2] [28]. The unit cell parameters demonstrate the relationship between tetrahedral and octahedral dimensions, with typical values of a = 5.17 Å, b = 8.94 Å, c = 9.95 Å, and β = 99.9° [2]. These crystallographic parameters illustrate the structural accommodation required for the misfit between tetrahedral and octahedral sheets, which is fundamental to understanding the phyllosilicate structure [10] [11].

    Comparative Mineralogy with Kaolinite and Illite

    The comparative mineralogy of montmorillonite, kaolinite, and illite reveals fundamental differences in structural architecture, chemical composition, and physical properties that reflect their distinct formation environments and geological significance [13] [15] [17]. These three clay minerals represent the most important phyllosilicate groups encountered in sedimentary and diagenetic environments, each exhibiting characteristic behaviors that distinguish their geological and engineering applications [13] [16] [19].

    Structurally, the most significant distinction lies in the layer architecture of these minerals [15] [17]. Kaolinite exhibits a 1:1 structure consisting of one tetrahedral silica sheet bonded to one octahedral alumina sheet, resulting in the chemical formula Al₂Si₂O₅(OH)₄ [13] [15] [17]. This contrasts markedly with both montmorillonite and illite, which possess 2:1 structures where an octahedral sheet is sandwiched between two tetrahedral sheets [13] [15] [16]. The structural difference fundamentally controls the physical and chemical properties of these minerals, particularly their swelling behavior and cation exchange capacity [14] [17].

    The interlayer bonding mechanisms distinguish montmorillonite and illite despite their similar 2:1 structures [15] [16] [18]. Montmorillonite exhibits weak van der Waals forces between layers, allowing for significant interlayer expansion and high cation exchange capacity [1] [19]. Illite, conversely, contains interlayer potassium ions that create stronger electrostatic bonds, preventing layer expansion and resulting in non-swelling behavior [15] [16] [18]. This fundamental difference explains why montmorillonite can absorb substantial quantities of water and undergo volume changes of up to 30%, while illite remains dimensionally stable [15] [19].

    Chemical composition variations reflect the different formation conditions and parent materials of these clay minerals [13] [15] [18]. Montmorillonite typically contains exchangeable cations including sodium, calcium, and magnesium in interlayer positions, with the general formula (Na,Ca)₀.₃₃(Al,Mg)₂(Si₄O₁₀)(OH)₂·nH₂O [1] [17]. Kaolinite exhibits a more restricted composition with the ideal formula Al₂Si₂O₅(OH)₄, showing minimal substitution and no interlayer cations [15] [17]. Illite demonstrates intermediate characteristics with potassium as the dominant interlayer cation and a formula approximating K(Al,Mg,Fe)₂(Si,Al)₄O₁₀(OH)₂·nH₂O [13] [15].

    PropertyMontmorilloniteKaoliniteIllite
    Layer Structure2:1 [15] [17]1:1 [15] [17]2:1 [15] [16]
    Interlayer BondingVan der Waals forces [19]Hydrogen bonds [16]Potassium ions [15] [16]
    Swelling CapacityHigh (up to 30%) [15]None [17]None to minimal [15] [18]
    Cation Exchange CapacityHigh [1] [19]Low [14] [17]Low [15] [18]
    Crystal SystemMonoclinic [2]Triclinic [17]Monoclinic [15]
    Typical FormationVolcanic ash alteration [4] [25]Feldspar weathering [15]Mica/feldspar alteration [15]

    The thermal stability and dehydroxylation behavior of these clay minerals provide additional comparative insights [6] [15]. Montmorillonite typically undergoes dehydroxylation at temperatures around 450-500°C, with structural breakdown occurring at higher temperatures [6]. Kaolinite exhibits characteristic dehydroxylation around 450-600°C, transforming to metakaolinite before eventual breakdown [15]. Illite demonstrates greater thermal stability due to its potassium interlayer bonding, with dehydroxylation occurring at higher temperatures than montmorillonite [15] [18].

    Mineral Associations and Paragenetic Sequences

    Montmorillonite occurs in characteristic mineral assemblages that reflect its formation environments and diagenetic evolution, providing crucial insights into geological processes and hydrothermal alteration sequences [4] [21] [25]. The mineral associations of montmorillonite are primarily controlled by temperature, pH conditions, silica activity, and the chemistry of parent materials, particularly volcanic ash and basic igneous rocks [4] [21] [25].

    In hydrothermal alteration environments, montmorillonite typically occurs within the argillic alteration facies, forming through hydrolysis reactions at relatively neutral pH values (approximately 5.5-7) and temperatures below 160°C [21]. The characteristic mineral association in these settings includes cristobalite, zeolites, biotite, quartz, orthoclase, dolomite, amphiboles, pyroxenes, olivine, calcite, gypsum, pyrite, and limonite [4] [27]. This assemblage reflects the progressive alteration of volcanic glass and primary silicate minerals under oxidizing to mildly reducing conditions [21] [25].

    The paragenetic sequence of montmorillonite formation typically begins with the alteration of volcanic ash, particularly rhyolitic to andesitic compositions, under alkaline conditions with poor drainage [4] [25]. The initial stages involve the breakdown of volcanic glass and feldspar, releasing silica, alumina, and alkali elements into solution [25]. Montmorillonite crystallizes as a secondary mineral when magnesium, calcium, sodium, and potassium remain in the soil or sedimentary environment rather than being leached away [4] [21].

    Zeolite-montmorillonite associations are particularly significant in diagenetic sequences, where clinoptilolite and heulandite frequently co-occur with montmorillonite in altered volcanic ash beds [25]. The paragenetic relationship suggests that clinoptilolite may form first from volcanic ash alteration, followed by its partial conversion to montmorillonite through desilification processes, with cristobalite evolving as a byproduct [25] [26]. This sequence reflects changing pore water chemistry during burial diagenesis, with decreasing silica activity favoring montmorillonite over zeolite phases [25].

    Interstratification relationships represent another important aspect of montmorillonite paragenesis, where the mineral commonly forms mixed-layer assemblages with chlorite, muscovite, illite, cookeite, and kaolinite [1] [27]. These interstratified minerals reflect transitional conditions between different alteration environments or progressive diagenetic evolution [1] [21]. The transformation of montmorillonite to illite during burial diagenesis represents a well-documented paragenetic sequence, where increasing temperature and potassium availability drive the conversion through mixed-layer illite-montmorillonite intermediates [15] [18].

    Formation EnvironmentAssociated MineralsTemperature RangepH Conditions
    Argillic AlterationCristobalite, zeolites, quartz [4] [21]<160°C [21]5.5-7 [21]
    Bentonite BedsClinoptilolite, heulandite, cristobalite [25]<100°C [25]Alkaline [25]
    Soil FormationQuartz, feldspar, calcite [4]Surface conditions [4]Variable [4]
    Marine SedimentsDolomite, gypsum, pyrite [4] [27]<50°C [4]Near neutral [4]

    The occurrence of montmorillonite in specific geological formations provides additional insights into paragenetic relationships [23] [25]. In the Tertiary formations of Alabama, montmorillonite occurs in association with clinoptilolite and cristobalite in diagenetic mineral assemblages derived from volcanic ash alteration [25]. These associations demonstrate the complex interplay between original ash composition, burial conditions, and pore water chemistry in controlling the final mineral assemblage [25] [26].

    Physical Description

    Off-white powder; [Acros Organics MSDS]

    Color/Form

    Powder

    Hydrogen Bond Acceptor Count

    12

    Hydrogen Bond Donor Count

    1

    Exact Mass

    359.825408 g/mol

    Monoisotopic Mass

    359.825408 g/mol

    Heavy Atom Count

    18

    UNII

    A585MN1H2L
    A3N5ZCN45C

    Therapeutic Uses

    Antidotes
    EXPL THER The subretinal transplantation of retinal pigment epithelial cells (RPE cells) grown on polymeric supports may have interest in retinal diseases affecting RPE cells. In this study, montmorillonite based polyurethane nanocomposite (PU-NC) was investigated as substrate for human RPE cell growth (ARPE-19 cells). The ARPE-19 cells were seeded on the PU-NC, and cell viability, proliferation and differentiation were investigated. The results indicated that ARPE-19 cells attached, proliferated onto the PU-NC, and expressed occludin. The in vivo ocular biocompatibility of the PU-NC was assessed by using the HET-CAM; and through its implantation under the retina. The direct application of the nanocomposite onto the CAM did not compromise the vascular tissue in the CAM surface, suggesting no ocular irritancy of the PU-NC film. The nanocomposite did not elicit any inflammatory response when implanted into the eye of rats. The PU-NC may have potential application as a substrate for RPE cell transplantation.

    Wikipedia

    Montmorillonite

    Use Classification

    Cosmetics -> Emulsion stabilizing; Bulking; Viscosity controlling; Cosmetic colorant; Absorbent; Stabilizing

    General Manufacturing Information

    The term montmorillonite ... is used both for a group of related clay minerals and for a specific member of that group. For the former use, smectite is more appropriate (a group of clay minerals that includes montmorillonite, saponite, sauconite, beidellite, nontronite, etc.)
    Members of the smectite group include the dioctahedral minerals montmorillonite, beidellite, and nontronite, and the trioctahedral minerals hectorite (Li-rich), saponite (Mg-rich), and sauconite (Zn-rich). The basic structural unit is a layer consisting of two inward-pointing tetrahedral sheets with a central alumina octahedral sheet. The layers are continuous in the a and b directions, but the bonds between layers are weak and have excellent cleavage, allowing water and other molecules to enter between the layers causing expansion in the c direction.
    Plate-like montmorillonite is the most common nanoclay used in materials applications. Montmorillonite consists of ~ 1 nm thick aluminosilicate layers surface-substituted with metal cations and stacked in ~ 10 um-sized multilayer stacks. Depending on surface modification of the clay layers, montmorillonite can be dispersed in a polymer matrix to form polymer-clay nanocomposite. Within the nanocomposite individual nm-thick clay layers become fully separated to form plate-like nanoparticles with very high (nm x um) aspect ratio.
    A clay forming the principal constituent of bentonite and fuller's earth.
    For more General Manufacturing Information (Complete) data for Montmorillonite (11 total), please visit the HSDB record page.

    Analytic Laboratory Methods

    There is no single or simple procedure for the positive identification of montmorillonite-group or other aluminosilicates or for their quantification in dust and other samples. The application of several methods may be necessary for even approximate identification and rough quantification. These methods include X-ray diffraction, electron microscopy, energy-dispersive X-ray analysis, differential thermal analysis, and infrared spectroscopy. In the past, chemical methods based on differences in resistance of various clay minerals to chemical attack, the so-called "rational methods of analysis," were used.
    Montmorillonite can be distinguished from beidellite, nontronite, and saponite by its irreversible collapse of the structure after Li /lithium/ saturation and heat treatment. Li migration to the octahedral charge converts montmorillonite to a non-expandable structure upon treatment with water, glycol, or ethylene glycol. The procedure is known as the Greene-Kelly test.

    Clinical Laboratory Methods

    Energy-dispersive X-ray analysis (EDXA) - also referred to as energy-dispersive X-ray microanalysis, X-ray microanalysis, electron microscopic microanalysis, and energy-dispersive X-ray spectrometry - and electron diffraction may permit the rapid identification of individual clay mineral particles and have been applied particularly to the identification of inhaled particles sampled via bronchoalveolar lavage or from lung specimens. EDXA requires a scanning or transmission electron microscope equipped with an energy-dispersive X-ray spectrometer and appropriate mathematical tools for analysing the resulting spectra. EDXA identifies and quantifies elements above atomic number 8. Since the basic classification of clay minerals is based on structural formula and the atomic composition is similar for many different clay minerals, EDXA cannot provide secure identification except by comparison with standards previously identified by other means. Application of EDXA without appropriate standards is likely to generate significant errors. In practice, EDXA is ordinarily combined with conventional transmission electron microscopy to first visualize a particle. Probe size is then adjusted downward so that only the selected particle is analysed. The best results are obtained by operating the microanalysis in scanning transmission mode. /Clay mineral particles/

    Storage Conditions

    Keep container tightly closed in a dry and well-ventilated place.

    Interactions

    Poor aqueous solubility and the unpleasant taste of aripiprazole (APZ) have been recurring problems, owing to its low bioavailability and low patient tolerance, respectively. Herein, we prepared a nanohybrid system that was based on a bentonite clay material, montmorillonite (MMT), which could both mask the taste and enhance the solubility of APZ (i.e., APZ-MMT). To further improve the efficacy of this taste masking and drug solubility, APZ-MMT was also coated with a cationic polymer, polyvinylacetal diethylamino acetate (AEA). In vitro dissolution tests at neutral pH showed that the amount of drug that was released from the AEA-coated APZ-MMT was greatly suppressed (<1%) for the first 3 min, thus suggesting that AEA-coated APZ-MMT has strong potential for the taste masking of APZ. Notably, in simulated gastric juice at pH 1.2, the total percentage of APZ that was released within the first 2 hr increased up to 95% for AEA-coated APZ-MMT. Furthermore, this in vitro release profile was also similar to that of Abilify(c), a commercially available medication. In vivo experiments by using Sprague-Dawley rats were also performed to compare the pharmacokinetics of AEA-coated APZ-MMT and Abilify(c). AEA-coated APZ-MMT exhibited about 20% higher systemic exposure of APZ and its metabolite, dehydro-APZ, compared with Abilify(c). Therefore, a new MMT-based nanovehicle, which is coated with a cationic polymer, can act as a promising delivery system for both taste masking and for enhancing the bioavailability of APZ.
    The present study was designed to investigate the effects of montmorillonite (MMT) on dietary Cd-induced oxidative damage in liver and kidney of carp (Carassius auratus). One hundred eighty carp were randomly divided into four groups and fed with a basal diet, a basal diet supplemented with 0.5% MMT, Cd-comtaminated basal diet (120 mg Cd/kg dry weight) and Cd-contaminated basal diet supplemented with 0.5% MMT, respectively. After 60 days, fish were sacrificed to measure malondialdehyde (MDA) content and antioxidative indices in liver and kidney. The results showed that the exposure of carp to dietary Cd caused decreases in glutathione peroxidase activity, catalase activity, superoxide dismutase activity, glutathione content and total antioxidant capacity level, while MMT supplemented in diet compensated Cd-induced decreases in above antioxidant indices to some extent in liver and kidney. As compared with the control group, increases in MDA content were observed in both measured tissues of carp exposed to dietary Cd, while MDA content decreased in carp exposed to Cd-contaminated basal diet supplemented with MMT in comparison with the Cd-contaminated group. It was suggested that MMT, when co-administered with Cd in diet, could alleviate dietary Cd-induced oxidative damage in liver and kidney of carp.

    Stability Shelf Life

    Stable under recommended storage conditions.

    Dates

    Last modified: 08-15-2023
    FDA Thailand Product Information: Dehecta (dioctahedral smectite) oral solution
    AIFA: Diosmectal (Montmorillonite) Oral Powder for Suspension

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